

Tflr-NH2 Induced Calcium Mobilization in Neurons: A Technical Guide

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Compound of Interest

Compound Name: Tflr-NH2

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This technical guide provides an in-depth overview of the mechanisms and experimental considerations surrounding the induction of calcium mobilization in neurons by the synthetic peptide Tflr-NH2. Tflr-NH2 is a selective agonist for Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor involved in a variety of physiological and pathological processes within the central nervous system. Understanding its function is critical for the development of novel therapeutics targeting neuronal signaling pathways.

Core Concepts: PAR1 Activation and Calcium Signaling

Protease-Activated Receptors (PARs) are a unique family of G-protein coupled receptors that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor. Synthetic peptides, such as Tflr-NH2, can mimic this tethered ligand and directly activate the receptor without the need for proteolytic cleavage.^[1]

Activation of PAR1 in neurons typically leads to the coupling of Gαq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, leading to a transient increase in cytosolic calcium

concentration.[2][3] This increase in intracellular calcium is a critical second messenger that can modulate a wide range of neuronal functions, including neurotransmitter release, gene expression, and synaptic plasticity.[3][4]

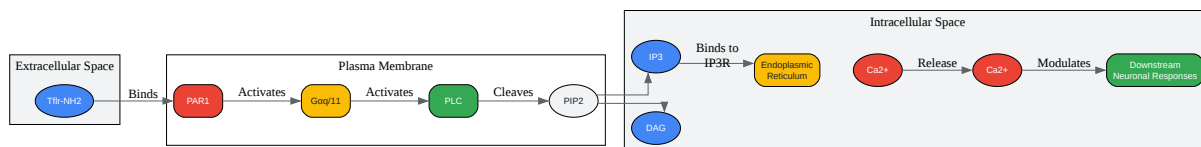
Quantitative Data Summary

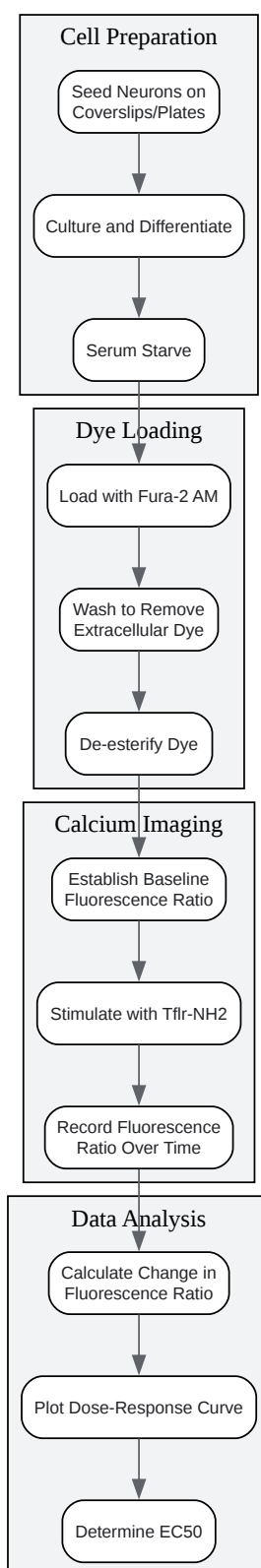
The following table summarizes the key quantitative parameters related to Tflr-NH2-induced calcium mobilization in neuronal and related cell types, as reported in the scientific literature.

Parameter	Value	Cell Type/Experimental Condition	Reference
EC50	1.9 μ M	General PAR1 Agonist Activity	[5]
EC50	0.32 μ M	Spontaneous Excitatory Postsynaptic Current (sEPSC) Frequency Increase in Rat Substantia Gelatinosa Neurons	[6]
Concentration for Maximal $[Ca^{2+}]_i$ Increase	10 μ M	Neurons	[5]
Peak $[Ca^{2+}]_i$ Increase Above Basal	196.5 \pm 20.4 nM	Neurons (at 10 μ M Tflr-NH2)	[5]

Signaling Pathway Diagram

The following diagram illustrates the canonical signaling pathway for Tflr-NH2-induced calcium mobilization in neurons.





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